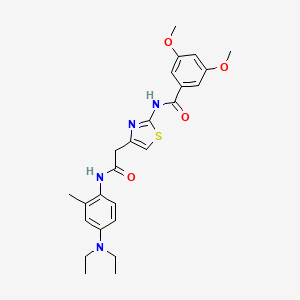

N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a benzamide derivative with a thiazole ring and dimethoxy groups. Benzamides and thiazoles are both common structures in medicinal chemistry, often found in biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely show the aromatic benzamide and thiazole rings, along with the dimethoxy groups and the diethylamino group. These groups could potentially participate in various interactions, such as hydrogen bonding or pi stacking .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar amide group and the potentially charged diethylamino group could increase its solubility in polar solvents .Scientific Research Applications

Hypoxia-selective Antitumor Agents

N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide, due to its structural similarity with compounds studied in the field of hypoxia-selective cytotoxins, could potentially be investigated for its selectivity and cytotoxicity under hypoxic conditions. Hypoxia-selective cytotoxins are designed to be more toxic in hypoxic environments, such as those found in tumor cells, compared to normal cells. This selectivity could offer a therapeutic advantage by minimizing damage to healthy tissues while effectively targeting tumor cells (Palmer et al., 1996).

Novel Potential Antipsychotic Agents

Research on compounds with diethylamino groups has shown potential in the development of novel antipsychotic agents. These compounds, characterized by their unique chemical structures, have demonstrated antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, suggesting a new avenue for antipsychotic drug development. This implies that N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide could be explored for its antipsychotic potential, offering an alternative mechanism of action compared to traditional antipsychotic medications (Wise et al., 1987).

Polyimide Synthesis and Characterization

In the field of materials science, compounds featuring benzamide groups have been utilized in the synthesis of novel aromatic polyimides. These materials exhibit high thermal stability and solubility in organic solvents, making them valuable for various industrial applications, including electronics and aerospace. The structure of N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide suggests potential utility in the development of new polymeric materials with enhanced properties (Butt et al., 2005).

Fragmentation of N-linked Carbohydrates

Research on the electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus has explored the use of compounds similar to N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide. These studies aim to improve analytical methodologies for the characterization of glycoproteins, which is crucial for understanding various biological processes and diseases. The compound's structure may offer novel derivatization strategies for enhancing the analysis of glycans (Harvey, 2000).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[4-[2-[4-(diethylamino)-2-methylanilino]-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O4S/c1-6-29(7-2)19-8-9-22(16(3)10-19)27-23(30)13-18-15-34-25(26-18)28-24(31)17-11-20(32-4)14-21(12-17)33-5/h8-12,14-15H,6-7,13H2,1-5H3,(H,27,30)(H,26,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRXXSDVQEHYFEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2889969.png)

![N-(4-fluorophenyl)-3-[(hydroxyimino)methyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B2889971.png)

![Benzo[d][1,3]dioxol-5-yl(4-(4-methyl-6-(phenylamino)pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2889973.png)

![tert-Butyl 7-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2889975.png)

![2-((pyridin-3-ylmethyl)amino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2889977.png)

![2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2889982.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2889983.png)

![(4-Chlorophenyl){2-[(2-methoxyethyl)amino]pteridin-4-yl}amine](/img/structure/B2889990.png)